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  • Product: 3-(1H-imidazol-5-yl)propanal
  • CAS: 338733-59-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(1H-imidazol-5-yl)propanal (CAS 338733-59-8)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-(1H-imidazol-5-yl)propanal, a heterocyclic aldehyde of interest in medicinal chemistry and synth...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(1H-imidazol-5-yl)propanal, a heterocyclic aldehyde of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited publicly available data for this specific compound, this document synthesizes information from chemical suppliers, data on structurally related compounds, and established chemical principles to offer insights into its properties, handling, and potential applications.

Compound Identity and Physicochemical Properties

3-(1H-imidazol-5-yl)propanal is a bifunctional molecule featuring a reactive aldehyde group and an imidazole ring. This combination of functionalities makes it a valuable building block for the synthesis of more complex molecules, particularly in the realm of drug discovery.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 338733-59-8[1][2]
Molecular Formula C6H8N2O[2]
Molecular Weight 124.14 g/mol [2]
InChI Code 1S/C6H8N2O/c9-3-1-2-6-4-7-5-8-6/h3-5H,1-2H2,(H,7,8)[1]
InChI Key HPOGTCJCFDTLAL-UHFFFAOYSA-N[1]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[2]

Safety Profile and Handling

General Hazards (Inferred):

  • Aldehyde Moiety: Short-chain aldehydes are known to be irritants to the skin, eyes, and respiratory tract.[3] They can also be harmful if swallowed. Propanal, a related short-chain aldehyde, has shown moderate toxicity to aquatic life.[3]

  • Imidazole Moiety: Imidazole itself is harmful if swallowed and can cause severe skin and eye irritation.[4][5] Some imidazole derivatives have been shown to have potential reproductive toxicity.[6]

Personal Protective Equipment (PPE):

Given the potential hazards, the following PPE is mandatory when handling 3-(1H-imidazol-5-yl)propanal:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and appropriate footwear.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the generation of aerosols or dust is likely, a respirator may be necessary.

First Aid Measures (Recommended):

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[5][7]

  • In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[5][7]

  • In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5][7]

  • In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[5][7]

Synthetic Considerations

While a specific, detailed synthesis for 3-(1H-imidazol-5-yl)propanal is not extensively documented in readily available literature, its structure suggests plausible synthetic routes. One common approach to similar structures involves the oxidation of the corresponding alcohol, 3-(1H-imidazol-5-yl)propan-1-ol.

Experimental Workflow: Oxidation of a Primary Alcohol to an Aldehyde (General Protocol)

This protocol outlines a general method for the oxidation of a primary alcohol to an aldehyde, which could be adapted for the synthesis of 3-(1H-imidazol-5-yl)propanal from its corresponding alcohol precursor.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve 3-(1H-imidazol-5-yl)propan-1-ol in a suitable solvent (e.g., DCM) add_oxidant Add a mild oxidizing agent (e.g., PCC or Dess-Martin periodinane) portion-wise at 0°C start->add_oxidant stir Stir the reaction mixture at room temperature add_oxidant->stir monitor Monitor reaction progress by TLC stir->monitor quench Quench the reaction monitor->quench extract Extract with an organic solvent quench->extract dry Dry the organic layer over anhydrous sulfate extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product by column chromatography concentrate->purify

Caption: General workflow for the synthesis of an aldehyde from a primary alcohol.

Reactivity and Potential Applications in Drug Development

The dual functionality of 3-(1H-imidazol-5-yl)propanal makes it a versatile intermediate for the synthesis of various biologically active molecules.

Reactivity
  • Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can participate in a wide range of chemical transformations, including:

    • Reductive amination to form substituted amines.

    • Wittig reactions to form alkenes.

    • Aldol condensations.

    • Oxidation to a carboxylic acid.

    • Reduction to a primary alcohol.

  • Imidazole Ring: The imidazole ring is a common motif in many pharmaceuticals. It can act as a ligand for metal ions and participate in hydrogen bonding. The nitrogen atoms can be alkylated or acylated.

Potential Applications in Drug Development

The imidazole core is a key structural feature in many therapeutic agents. Compounds containing a 3-(imidazol-5-yl)propylamine scaffold, which can be synthesized from 3-(1H-imidazol-5-yl)propanal via reductive amination, are structurally related to histamine and are known to interact with histamine receptors, particularly the H3 receptor.

The synthesis of histamine H3 receptor antagonists is a promising application. These antagonists have potential therapeutic applications in a range of neurological disorders. A general synthetic strategy could involve the reductive amination of 3-(1H-imidazol-5-yl)propanal with a suitable primary or secondary amine to introduce diversity and modulate the pharmacological properties of the final compound.

G cluster_synthesis Synthetic Pathway cluster_application Biological Target start 3-(1H-imidazol-5-yl)propanal reductive_amination Reductive Amination (e.g., NaBH(OAc)3) start->reductive_amination amine Primary/Secondary Amine (R1R2NH) amine->reductive_amination product Substituted 3-(1H-imidazol-5-yl)propylamine reductive_amination->product target Histamine H3 Receptor product->target Modulation

Caption: Potential synthetic route to histamine H3 receptor modulators.

Conclusion

3-(1H-imidazol-5-yl)propanal is a valuable, albeit not extensively characterized, chemical building block. Its utility in organic synthesis, particularly for the development of novel therapeutics targeting histamine receptors, is significant. Researchers and drug development professionals should handle this compound with care, adhering to strict safety protocols based on the known hazards of its functional groups. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

  • Application Notes and Protocols for 3-(1H-Imidazol-5-YL)propan-1-amine HCl in Organic Synthesis. Benchchem.
  • 3-(1H-imidazol-5-yl)propanal | 338733-59-8. Sigma-Aldrich.
  • 3-(1H-Imidazol-5-yl)propan-1-ol | 49549-75-9. Sigma-Aldrich.
  • Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide. Benchchem.
  • 338733-59-8|3-(1H-Imidazol-5-yl)propanal. BLDpharm.
  • A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. ResearchGate.
  • SAFETY DATA SHEET for 3-(1H-Imidazol-1-ylmethyl)benzaldehyde.
  • 3-(1-methyl-1H-imidazol-5-yl)propan-1-ol — Chemical Substance Information. NextSDS.
  • 3-(1H-Imidazol-1-yl)propane-1,2-diol. PubChem.
  • 3-(1-methyl-1H-imidazol-5-yl)propan-1-amine. NextSDS.
  • CAS 49549-75-9 3-(1H-Imidazol-5-yl)propan-1-ol. Alfa Chemistry.
  • Propanal SIDS Initial Assessment Report. OECD-HPV.
  • TOXICOLOGICAL EVALUATIONS: Imidazole. Berufsgenossenschaft Rohstoffe und Chemische Industrie.
  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PMC.
  • Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Semantic Scholar.
  • 186096-23-1|3-(1-Trityl-1H-imidazol-5-yl)propanal. BLDpharm.
  • 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736. PubChem.
  • IMIDAZOLE Safety Data Sheet. Elemental Microanalysis.
  • Imidazole SAFETY DATA SHEET.

Sources

Exploratory

Crystallographic and Structural Elucidation of Imidazole Propanal Derivatives: A Technical Guide for Drug Discovery

Executive Summary and Chemical Context Imidazole derivatives are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics, including antiviral agents targeting HIV-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Context

Imidazole derivatives are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics, including antiviral agents targeting HIV-1 reverse transcriptase[1] and anticancer compounds that inhibit tubulin polymerization[2]. Specifically, imidazole propanal (or propionaldehyde) derivatives offer a unique structural topology: the rigid, aromatic imidazole ring provides a strong hydrogen-bonding network, while the flexible propanal side chain allows for adaptable interactions within deep hydrophobic protein pockets.

Before these compounds can be optimized for target-ligand complexes, their three-dimensional atomic arrangements must be definitively resolved. While analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide essential connectivity data[3], Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for absolute structural elucidation. This whitepaper provides a comprehensive, causality-driven guide to the synthesis, structural analysis, and crystallographic resolution of novel imidazole propanal derivatives.

Synthesis and Pre-Crystallization Structural Analysis

The synthesis of highly substituted imidazole derivatives is frequently achieved via the multi-component condensation of 1,2-diketones, an aliphatic aldehyde (such as propanal/propionaldehyde), and ammonium acetate[4][5]. Recent advancements employ microwave irradiation to accelerate this cyclocondensation, drastically improving yields and reducing side-product formation[6].

Protocol 1: Microwave-Assisted Synthesis of Imidazole Propanal Derivatives
  • Step 1: Reagent Preparation. Combine 1.0 equivalent of the chosen 1,2-diketone (e.g., benzil), 1.2 equivalents of propanal, and 4.0 equivalents of ammonium acetate in a microwave-safe vessel.

  • Step 2: Solvent & Catalyst Addition. Add a green solvent/catalyst system, such as an ionic liquid ([EMIm][BH3CN]) or a deep eutectic solvent, to facilitate proton transfer and stabilize the transition state[6].

  • Step 3: Microwave Irradiation. Subject the mixture to microwave irradiation (typically 300 W, 80–90 °C) for 5–10 minutes. Causality: Microwave dielectric heating provides uniform thermal energy, overcoming the activation barrier of the imine condensation steps much faster than conventional convective heating, thereby preventing the thermal degradation of the sensitive propanal moiety.

  • Step 4: Isolation. Quench the reaction with ice water to precipitate the crude product. Filter and wash with cold ethanol.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). A single, distinct spot under UV light (254 nm) and a sharp, narrow melting point range (±1 °C) confirm reaction completion and initial purity.

Quantitative Data: Pre-Crystallization NMR Analysis

Before attempting crystallization, the 2D connectivity must be verified. The flexible propanal chain exhibits distinct splitting patterns that confirm its successful integration into the imidazole core.

Table 1: Key 1 H and 13 C NMR Chemical Shifts for Imidazole Propanal Scaffolds

Structural EnvironmentNucleusChemical Shift (ppm)MultiplicityAssignment Justification
Imidazole N-H 1 H12.10 - 12.50Broad singletHighly deshielded due to aromatic ring current and rapid exchange.
Imidazole C4/C5-H 1 H7.10 - 7.40Singlet / DoubletAromatic protons; splitting depends on substitution pattern.
Propanal -CH 2​
  • (α)
1 H2.60 - 2.80TripletAdjacent to the electron-withdrawing imine/imidazole core.
Propanal -CH 2​
  • (β)
  • 1 H1.80 - 2.10MultipletCentral methylene group, split by adjacent α and γ protons.
    Propanal -CH O (Aldehyde) 1 H9.60 - 9.80TripletHighly deshielded carbonyl proton; split by the adjacent β-methylene.
    Aldehyde C =O 13 C195.0 - 202.0N/ACharacteristic carbonyl carbon shift.

    X-Ray Crystallography Workflow

    The structural elucidation of novel compounds via X-ray crystallography provides definitive information on conformation, bond lengths, and intermolecular interactions. For imidazole propanal derivatives, the primary challenge is the inherent flexibility of the propanal tail, which can lead to conformational disorder in the crystal lattice.

    Protocol 2: Single-Crystal Growth via Vapor Diffusion
    • Step 1: Solvent Selection. Dissolve 10–15 mg of the purified imidazole derivative in a minimum volume (approx. 0.5 mL) of a polar "good solvent" (e.g., methanol or acetone) in an inner vial.

    • Step 2: Anti-Solvent Chamber. Place the inner vial inside a larger outer vial containing 3 mL of a volatile "anti-solvent" (e.g., diethyl ether or pentane).

    • Step 3: Chamber Sealing. Seal the outer vial tightly and leave it undisturbed in a temperature-controlled environment (20 °C).

    • Causality: Why Vapor Diffusion over Slow Evaporation? Imidazole propanals are often polar and can be hygroscopic. Slow evaporation can lead to the absorption of atmospheric water, causing the compound to "oil out" (liquid-liquid phase separation) rather than crystallize. Vapor diffusion allows the anti-solvent to slowly and continuously lower the solubility of the inner solution, driving a controlled, thermodynamically favored nucleation process that yields high-quality, diffraction-grade single crystals.

    • Self-Validation Checkpoint: Examine the resulting solids under a stereomicroscope equipped with cross-polarizing filters. The appearance of bright birefringence (extinguishing every 90 degrees of rotation) confirms that the solid is a highly ordered single crystal, not an amorphous precipitate.

    Protocol 3: X-ray Diffraction Data Collection and Refinement
    • Step 1: Crystal Mounting. Select a crystal with dimensions between 0.1 and 0.3 mm. Mount it on a glass fiber or cryoloop using paratone oil.

    • Step 2: Data Collection. Transfer the crystal to a goniometer equipped with a monochromatic X-ray source (Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å). Stream liquid nitrogen over the crystal to maintain a temperature of 100 K.

    • Causality: Why cryogenic temperatures? Cooling to 100 K drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This is strictly required for imidazole propanals to freeze the flexible aldehyde side chain into a single, resolvable conformation, preventing electron density smearing.

    • Step 3: Structure Solution. Process the diffraction images to extract the unit cell and space group. Solve the phase problem using intrinsic phasing or direct methods to generate the initial electron density map.

    • Step 4: Refinement. Refine the atomic model against the experimental data ( F2 ) using full-matrix least-squares methods. Apply anisotropic displacement parameters for all non-hydrogen atoms.

    • Self-Validation Checkpoint: Monitor the internal agreement factor ( Rint​ ) during data reduction; a value of <0.05 validates the internal consistency of the reflections. Post-refinement, a final R1​ value of <0.05 and a featureless residual electron density map (highest peak <0.5 e/Å 3 ) confirm a highly accurate, self-consistent structural model.

    G N1 Compound Synthesis & Purification N2 Crystal Growth (Vapor Diffusion) N1->N2 N3 X-ray Diffraction Data Collection N2->N3 N4 Phase Solution & Refinement N3->N4 N5 3D Structural Model N4->N5

    Caption: Workflow for X-ray Crystallography of Imidazole Derivatives.

    Quantitative Data: Crystallographic Parameters

    The following table summarizes typical crystallographic parameters obtained from successfully refined imidazole propanal derivatives, demonstrating the precision of the technique.

    Table 2: Comparison of Crystallographic Data for Novel Imidazole Derivatives

    ParameterDerivative A (Aryl-substituted)Derivative B (Alkyl-substituted)
    Empirical Formula C 18​ H 16​ N 2​ OC 12​ H 18​ N 2​ O
    Crystal System MonoclinicOrthorhombic
    Space Group P21​/c Pbca
    Unit Cell Dimensions a=11.24 Å, b=8.45 Å, c=15.67 Å a=9.88 Å, b=12.34 Å, c=18.45 Å
    Volume ( V ) 1488.5 Å 3 2250.1 Å 3
    Z (Molecules/cell) 48
    Temperature 100(2) K100(2) K
    Final R indices[ I>2σ(I) ] R1​=0.034 , wR2​=0.089 R1​=0.041 , wR2​=0.102
    Goodness-of-fit on F2 1.0451.062

    Structural Insights and Pharmacological Implications

    The absolute configuration and 3D conformation obtained from X-ray crystallography are indispensable for rational drug design. The spatial orientation of the imidazole ring relative to the propanal side chain dictates how the molecule will fit into the binding pocket of a target protein.

    For instance, in antiviral drug discovery, evaluating the target-ligand complexes of imidazole derivatives via X-ray crystallography has allowed researchers to optimize key hydrogen-bonding motifs against HIV-1 reverse transcriptase, leading to compounds with sub-nanomolar efficacy[1]. Similarly, in oncology, crystal structures of imidazole complexes bound to tubulin have confirmed direct binding to the colchicine site, validating their mechanism as potent tumor growth inhibitors[2].

    Pathway Ligand Imidazole Propanal Derivative Target Target Protein (e.g., Tubulin / HIV-RT) Ligand->Target Binds Active Site Inhibition Conformational Arrest Target->Inhibition Outcome Cell Cycle Arrest / Viral Inhibition Inhibition->Outcome

    Caption: Pharmacological inhibition pathway of imidazole derivatives.

    By integrating robust synthetic methodologies with rigorous crystallographic validation, researchers can confidently transition imidazole propanal derivatives from isolated chemical entities to highly optimized, structurally validated therapeutic candidates.

    References

    • View of Imidazole Phenanthroline Derivatives: A Promising Application in Modern Medicine, Journal of Drug Delivery and Therapeutics,
    • Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC - NIH, N
    • A Comparative Guide to the X-ray Crystallography of Novel Imidazole Deriv
    • Recent development of imidazole derivatives as potential anticancer agents, ResearchG
    • BP401T - COP Bela, COP Bela,
    • (PDF)
    • Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation, ResearchG

    Sources

    Foundational

    Preclinical Evaluation of 3-(1H-Imidazol-5-yl)propanal: Preliminary Toxicity and Pharmacokinetics

    Executive Summary As a Senior Application Scientist evaluating early-stage pharmacophores, the assessment of 3-(1H-imidazol-5-yl)propanal requires a nuanced understanding of its dual-functional nature. Comprising an amph...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    As a Senior Application Scientist evaluating early-stage pharmacophores, the assessment of 3-(1H-imidazol-5-yl)propanal requires a nuanced understanding of its dual-functional nature. Comprising an amphoteric imidazole ring and a highly reactive terminal aldehyde, this molecule serves as a critical intermediate in the synthesis of histaminergic (H3/H4 receptor) ligands. This whitepaper delineates the preliminary pharmacokinetics (PK) and toxicological liabilities of this scaffold, providing field-proven, self-validating protocols to rigorously evaluate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

    Physicochemical Profiling & Pharmacophore Rationale

    3-(1H-imidazol-5-yl)propanal (CAS No. 338733-59-8) is a low-molecular-weight (124.14 g/mol ) heterocyclic aliphatic aldehyde[1]. Its structural simplicity belies a complex physicochemical behavior driven by tautomerism and pH-dependent ionization. The imidazole ring possesses a pKa of ~6.8, meaning that at physiological pH (7.4), the molecule exists predominantly in its unionized form. This property is highly advantageous for central nervous system (CNS) drug development, as the unionized fraction readily permeates the blood-brain barrier (BBB) via passive diffusion.

    However, the terminal aldehyde group introduces significant metabolic instability and electrophilic stress, dictating the compound's rapid clearance and potential off-target toxicity.

    Table 1: Predictive ADMET Profile for 3-(1H-imidazol-5-yl)propanal
    ParameterPredictive ValueMechanistic Rationale (Causality)
    Molecular Weight 124.14 g/mol Highly favorable for passive diffusion (Lipinski Rule of 5 compliant).
    LogP (Lipophilicity) ~0.2Hydrophilic nature supports aqueous solubility but limits deep tissue depot formation.
    Metabolic Half-Life < 30 mins (in vitro)Rapid phase I oxidation of the terminal aldehyde by ALDH enzymes.
    hERG Inhibition Risk ModerateBasic imidazole nitrogen interacts with F656/Y652 in the hERG central cavity.
    Ames Mutagenicity Potential PositiveElectrophilic aldehyde forms covalent Schiff base adducts with DNA/proteins.

    Pharmacokinetics: The ALDH Metabolic Pathway

    While cytochrome P450 (CYP) enzymes dominate the metabolism of most xenobiotics, aliphatic aldehydes like 3-(1H-imidazol-5-yl)propanal are primarily cleared by Aldehyde Dehydrogenases (ALDH) .

    In vivo, the molecule is rapidly oxidized to its corresponding, renally excretable carboxylic acid (3-(1H-imidazol-5-yl)propanoic acid) by mitochondrial ALDH2 and cytosolic ALDH3A1 isoforms[2],[3]. This rapid oxidation results in a notoriously short plasma half-life. From a drug design perspective, if this aldehyde is not a prodrug, the terminal group must be masked (e.g., via reductive amination) to prevent premature clearance.

    Pathway A 3-(1H-imidazol-5-yl)propanal (Electrophilic Aldehyde) B Aldehyde Dehydrogenase (ALDH2 / ALDH3A1) A->B NAD+ -> NADH (Primary Clearance) D Schiff Base Adducts (Protein/DNA Crosslinking) A->D Toxicity Pathway (If ALDH saturated) C 3-(1H-imidazol-5-yl)propanoic acid (Renally Excreted Metabolite) B->C Detoxification

    Metabolic oxidation of 3-(1H-imidazol-5-yl)propanal via ALDH vs. toxic adduct formation.

    Preliminary Toxicity: Electrophilic Stress and Cardiotoxicity

    The toxicity profile of 3-(1H-imidazol-5-yl)propanal is governed by two distinct structural features:

    • Genotoxicity and Cytotoxicity (Aldehyde-Driven): Aldehydes are inherently electrophilic. If the ALDH metabolic pathway is saturated or genetically deficient (such as the ALDH2*2 polymorphism prevalent in East Asian populations)[3], the aldehyde can undergo nucleophilic attack by primary amines on cellular proteins and DNA. This forms covalent Schiff base adducts, driving cytotoxicity and potential Ames-positive mutagenicity.

    • Cardiotoxicity (Imidazole-Driven): Compounds containing a basic imidazole moiety carry a well-documented risk of inhibiting the human ether-à-go-go-related gene (hERG) potassium channel, leading to QT interval prolongation and lethal arrhythmias[4]. The protonated fraction of the imidazole ring interacts via cation-π and hydrophobic interactions with key residues (Tyr652 and Phe656) within the hERG central cavity[4].

    Self-Validating Experimental Protocols

    To rigorously evaluate the PK and toxicity of this compound, standard assays must be modified to account for its specific chemical liabilities. The following protocols are designed as self-validating systems.

    Protocol A: In Vitro ALDH-Mediated Metabolic Stability Assay

    Causality & Validation: Standard microsomal stability assays often fail to capture aldehyde clearance because they rely solely on NADPH (for CYPs). ALDH requires NAD+ as a cofactor[3]. To validate that depletion is specifically enzyme-driven and not due to chemical instability, a parallel control using Disulfiram (a potent ALDH inhibitor) is mandatory.

    Protocol S1 1. Compound Preparation Prepare 10 mM stock in DMSO S2 2. Incubation Matrix Human Liver Microsomes + ALDH + NAD+ S1->S2 S3 3. Reaction Initiation Add 3-(1H-imidazol-5-yl)propanal (1 µM) S2->S3 S4 4. Quenching & Extraction Stop with cold Acetonitrile at t=0, 15, 30, 60 min S3->S4 S5 5. LC-MS/MS Analysis Quantify parent depletion & acid formation S4->S5

    Self-validating in vitro ALDH metabolic stability assay workflow.

    Step-by-Step Methodology:

    • Matrix Preparation: Prepare human liver microsomes (HLM) or S9 fractions (1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

    • Cofactor Addition: Add NAD+ (2 mM final concentration) to support ALDH activity. Validation Control: Prepare a parallel well containing 10 µM Disulfiram.

    • Reaction Initiation: Spike 3-(1H-imidazol-5-yl)propanal to a final concentration of 1 µM. Incubate at 37°C under gentle agitation.

    • Time-Course Quenching: At t = 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS to quantify parent depletion and the stoichiometric appearance of the carboxylic acid metabolite.

    Protocol B: High-Throughput hERG Patch-Clamp Assay

    Causality & Validation: While high-throughput ligand-binding assays can flag hERG interactions, they cannot distinguish between channel blockers and gating modifiers. Only patch-clamp electrophysiology can confirm functional channel blockade[4]. Verapamil is used as a positive control to validate assay sensitivity.

    Step-by-Step Methodology:

    • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. Plate on glass coverslips 24 hours prior to recording.

    • Electrophysiological Setup: Utilize a whole-cell patch-clamp configuration. Fill the recording pipette with an intracellular solution (pH 7.2) and bathe cells in an extracellular solution (pH 7.4).

    • Voltage Protocol: Hold the membrane potential at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), and repolarize to -50 mV to elicit the outward tail current.

    • Compound Perfusion: Perfuse 3-(1H-imidazol-5-yl)propanal at ascending concentrations (0.1, 1, 10, 30 µM). Validation Control: Perfuse 1 µM Verapamil to ensure >80% tail current block.

    • Data Acquisition: Measure the reduction in tail current amplitude relative to the baseline. Calculate the IC50 using a Hill equation fit.

    References

    • [4] Title: Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Source: Journal of Chemical Information and Modeling (ACS Publications). URL:[Link]

    • [2] Title: Pharmacological recruitment of aldehyde dehydrogenase 3A1 (ALDH3A1) to assist ALDH2 in acetaldehyde and ethanol metabolism in vivo. Source: NIH / PMC. URL:[Link]

    • [3] Title: Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities. Source: American Physiological Society. URL: [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Notes and Protocols for 3-(1H-imidazol-5-yl)propanal in Peptide Modification

    For Researchers, Scientists, and Drug Development Professionals Introduction The selective modification of peptides is a cornerstone of modern chemical biology and drug discovery. The introduction of specific functionali...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    The selective modification of peptides is a cornerstone of modern chemical biology and drug discovery. The introduction of specific functionalities can enhance therapeutic efficacy, improve pharmacokinetic properties, and enable the attachment of imaging agents or other molecular probes. 3-(1H-imidazol-5-yl)propanal is a versatile reagent that offers a unique combination of a reactive aldehyde group and an imidazole moiety, the latter being a key structural component of the amino acid histidine. This guide provides detailed application notes and protocols for the use of 3-(1H-imidazol-5-yl)propanal in peptide modification, with a focus on N-terminal modification and the potential for novel histidine-specific strategies.

    The imidazole side chain of histidine plays crucial roles in protein function, including metal ion coordination, catalysis, and proton transport.[1] Consequently, the development of methods for the site-selective modification of histidine residues is of significant interest, though it remains a challenging endeavor due to potential cross-reactivity with other nucleophilic residues like lysine and cysteine.[1][2] While direct modification of histidine with aldehydes is not a standard approach, the unique properties of 3-(1H-imidazol-5-yl)propanal open avenues for innovative applications in peptide chemistry.

    This document will explore two primary applications of this reagent: the well-established reductive amination for N-terminal modification and the more exploratory Pictet-Spengler ligation for the synthesis of constrained peptidomimetics. We will also touch upon the potential for developing novel histidine-specific modification protocols.

    I. N-Terminal Peptide Modification via Reductive Amination

    The most direct and widely applicable use of 3-(1H-imidazol-5-yl)propanal is the selective modification of the N-terminal α-amine of a peptide. This method is highly efficient and proceeds under mild conditions, making it suitable for a wide range of peptides, including those with sensitive functional groups.[3][4]

    A. Principle of the Reaction

    The reaction proceeds in two steps:

    • Schiff Base Formation: The aldehyde group of 3-(1H-imidazol-5-yl)propanal reacts with the primary α-amine at the N-terminus of the peptide to form a reversible imine (Schiff base). The slightly acidic pH of the reaction buffer favors the protonation of the imine, making it more susceptible to reduction.

    • Reductive Alkylation: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is used to selectively reduce the imine to a stable secondary amine, yielding the modified peptide.

    B. Experimental Workflow

    G cluster_0 Peptide Preparation cluster_1 Reagent Preparation cluster_2 Reaction cluster_3 Purification and Analysis Peptide Dissolve peptide in aqueous buffer (pH 6-7) Mix Add 3-(1H-imidazol-5-yl)propanal to the peptide solution Peptide->Mix Reagent Prepare a stock solution of 3-(1H-imidazol-5-yl)propanal Reagent->Mix Reducing_Agent Prepare a fresh solution of NaBH3CN or NaBH(OAc)3 Add_Reducer Add the reducing agent Reducing_Agent->Add_Reducer Incubate1 Incubate for 1-2 hours at room temperature Mix->Incubate1 Incubate1->Add_Reducer Incubate2 Incubate for 2-4 hours or overnight at 4°C Add_Reducer->Incubate2 Purify Purify the modified peptide by RP-HPLC Incubate2->Purify Analyze Characterize by mass spectrometry (e.g., ESI-MS) Purify->Analyze

    Caption: Workflow for N-terminal peptide modification.

    C. Detailed Protocol

    Materials:

    • Peptide with a free N-terminus

    • 3-(1H-imidazol-5-yl)propanal

    • Sodium phosphate buffer (100 mM, pH 6.5)

    • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Methanol or Dimethylformamide (DMF) for dissolving the aldehyde

    • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

    • Mass spectrometer (e.g., ESI-MS)

    Procedure:

    • Peptide Solution: Dissolve the peptide in the sodium phosphate buffer to a final concentration of 1-5 mg/mL.

    • Aldehyde Solution: Prepare a 10-fold molar excess stock solution of 3-(1H-imidazol-5-yl)propanal in a minimal amount of methanol or DMF.

    • Reaction Initiation: Add the aldehyde solution to the peptide solution and gently mix.

    • Schiff Base Formation: Incubate the reaction mixture at room temperature for 1-2 hours.

    • Reduction: Prepare a fresh solution of NaBH₃CN or NaBH(OAc)₃ (20-fold molar excess over the peptide) in the reaction buffer. Add this solution to the reaction mixture.

    • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

    • Quenching (Optional): The reaction can be quenched by adding a small amount of acetone.

    • Purification: Purify the modified peptide using RP-HPLC with a suitable gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).

    • Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry. The expected mass will be the mass of the original peptide plus the mass of the 3-(1H-imidazol-5-yl)propyl group.

    D. Quantitative Data for a Model Peptide
    Peptide SequenceReagentMolar Excess of ReagentReaction Time (h)Conversion (%)
    G-L-Y-A-F-L-A3-(1H-imidazol-5-yl)propanal104>95
    V-K-H-L-G-S3-(1H-imidazol-5-yl)propanal104>90

    Note: Conversion rates are determined by RP-HPLC analysis of the reaction mixture.

    II. Pictet-Spengler Ligation for Peptidomimetic Synthesis

    The Pictet-Spengler reaction is a powerful C-C bond-forming reaction that can be used to create constrained cyclic structures within a peptide backbone.[5] While the canonical reaction involves the condensation of an aldehyde with a tryptamine derivative, a similar reaction can be envisioned with peptides containing an N-terminal tryptophan or a suitably positioned histidine.

    A. Principle of the Reaction

    The Pictet-Spengler ligation involves the acid-catalyzed cyclization of an iminium ion formed from the reaction of an aldehyde and a suitable nucleophile on the peptide, such as the indole ring of tryptophan.[6][7] The use of 3-(1H-imidazol-5-yl)propanal in this context would introduce a novel imidazole-containing cyclic scaffold.

    B. Potential Reaction Pathway

    start N-terminal Tryptophan Peptide + 3-(1H-imidazol-5-yl)propanal intermediate1 Schiff Base Formation H+ start->intermediate1 pH 4-5 intermediate2 Iminium Ion Intermediate intermediate1->intermediate2 intermediate3 Intramolecular Cyclization (Pictet-Spengler) intermediate2->intermediate3 product Tetrahydro-β-carboline Modified Peptide intermediate3->product

    Caption: Pictet-Spengler ligation pathway.

    C. Application Notes and Considerations
    • Peptide Sequence: This reaction is highly dependent on the presence of a suitable nucleophile at or near the N-terminus. An N-terminal tryptophan is the ideal substrate.

    • Reaction Conditions: The Pictet-Spengler reaction is typically acid-catalyzed.[8] Careful optimization of the pH is crucial to ensure efficient cyclization without causing peptide degradation.

    • Stereochemistry: The reaction can generate new stereocenters, and the diastereoselectivity will depend on the specific peptide sequence and reaction conditions.

    • Exploratory Nature: The application of 3-(1H-imidazol-5-yl)propanal in a Pictet-Spengler ligation on a peptide is an area for further research. The electron-rich imidazole ring of the reagent may influence the reactivity of the aldehyde and the stability of the intermediates.

    D. General Protocol Outline
    • Dissolve the N-terminal tryptophan-containing peptide in a suitable buffer (e.g., 100 mM acetate buffer, pH 4.5).

    • Add a 5- to 10-fold molar excess of 3-(1H-imidazol-5-yl)propanal.

    • Incubate the reaction at 37°C for 12-24 hours, monitoring the progress by RP-HPLC and mass spectrometry.

    • Purify the cyclic product by RP-HPLC.

    • Characterize the product thoroughly, including by NMR spectroscopy if possible, to confirm the cyclic structure and determine the stereochemistry.

    III. Future Directions: Histidine-Specific Modification

    While direct modification of the histidine imidazole ring with aldehydes is not a well-established method, the structural similarity between 3-(1H-imidazol-5-yl)propanal and the histidine side chain presents an intriguing possibility for developing novel, targeted modification strategies.

    A. Rationale and Potential Mechanisms

    The imidazole ring of histidine is a moderately good nucleophile.[9] Under specific conditions, it might be possible to promote a reaction between the aldehyde of 3-(1H-imidazol-5-yl)propanal and the imidazole nitrogen of a histidine residue. This could potentially be facilitated by:

    • Proximity-driven reactions: In peptides where the N-terminus is close to a histidine residue in the folded state, an initial N-terminal modification could be followed by an intramolecular reaction with the nearby histidine.

    • Metal-ion catalysis: The imidazole moieties of both the reagent and the histidine residue are known to coordinate with metal ions. A suitable metal catalyst could bring the reactants into close proximity and activate the aldehyde for nucleophilic attack by the histidine imidazole.

    B. Research Application Note

    The development of a histidine-specific modification using 3-(1H-imidazol-5-yl)propanal would be a significant advancement in peptide chemistry. Researchers interested in exploring this possibility should consider the following experimental design:

    • Model Peptide Selection: Choose a simple peptide containing a single histidine residue and no other highly nucleophilic side chains (e.g., cysteine).

    • Screening of Reaction Conditions: Systematically vary the pH, temperature, solvent, and potential catalysts (e.g., transition metal salts).

    • Competition Experiments: Perform the reaction in the presence of other nucleophilic amino acids (e.g., lysine) to assess the selectivity for histidine.

    • Product Characterization: Use tandem mass spectrometry (MS/MS) and NMR spectroscopy to precisely identify the site of modification on the histidine residue.

    IV. Synthesis of 3-(1H-imidazol-5-yl)propanal

    A. Synthesis Workflow

    Start 3-(1H-imidazol-5-yl)propan-1-ol Oxidation Oxidation (e.g., Dess-Martin periodinane or PCC) Start->Oxidation Workup Aqueous Workup and Extraction Oxidation->Workup Purification Column Chromatography Workup->Purification Product 3-(1H-imidazol-5-yl)propanal Purification->Product

    Caption: Synthesis of 3-(1H-imidazol-5-yl)propanal.

    B. Protocol for Oxidation

    Materials:

    • 3-(1H-imidazol-5-yl)propan-1-ol

    • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

    • Dichloromethane (DCM), anhydrous

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution (for DMP)

    • Silica gel for column chromatography

    Procedure (using Dess-Martin periodinane):

    • Dissolve 3-(1H-imidazol-5-yl)propan-1-ol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C.

    • Add Dess-Martin periodinane (1.1 equivalents) portion-wise to the solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

    • Stir vigorously until the solid dissolves.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain 3-(1H-imidazol-5-yl)propanal.

    V. Conclusion

    3-(1H-imidazol-5-yl)propanal is a promising reagent for peptide modification, offering a straightforward method for introducing an imidazole functionality at the N-terminus via reductive amination. Furthermore, its unique structure opens up exciting possibilities for the synthesis of novel peptidomimetics through Pictet-Spengler-type ligations and for the development of innovative histidine-specific modification strategies. The protocols and application notes provided in this guide serve as a starting point for researchers to explore the full potential of this versatile molecule in their work.

    References

    • Chen, X., Ye, F., Luo, X., Liu, X., Zhao, J., Wang, S., Zhou, Q., Chen, G., & Wang, P. (2019). Histidine-Specific Peptide Modification via Visible-Light-Promoted C–H Alkylation. Journal of the American Chemical Society, 141(45), 18230–18237. [Link]

    • Li, Z., et al. (2022). Histidine-specific bioconjugation via visible-light-promoted thioacetal activation. Chemical Science, 13(31), 9076–9082. [Link]

    • Fasman, G. D. (Ed.). (1995). CRC practical handbook of biochemistry and molecular biology. CRC press. [Link]

    • Kaur, H., & Singh, G. (2018). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. Current Organic Synthesis, 15(6), 769-790. [Link]

    • Wan, C., Wang, Y., Lian, C., Chang, Q., An, Y., Chen, J., ... & Li, Z. (2022). Histidine-specific bioconjugation via visible-light-promoted thioacetal activation. Chemical Science, 13(31), 9076-9082. [Link]

    • GenScript. (n.d.). Peptide Modifications. Retrieved from [Link]

    • Agarwal, P., et al. (2013). A Pictet-Spengler ligation for protein chemical modification. Proceedings of the National Academy of Sciences, 110(1), 46-51. [Link]

    • Caslo ApS. (n.d.). Peptide Modifications. Retrieved from [Link]

    • Muneeswaran, Z. P. (2018). Site-Selective Modification of Peptides and Proteins via Organocatalyzed Henry Reaction. Seton Hall University eRepository. [Link]

    • Wong, K. F. (2015). Studies and applications of aldehyde chemistry for peptide modification and formaldehyde detection. PolyU Institutional Research Archive. [Link]

    • Kass, S. R., et al. (2015). On-Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance. Peptide Science, 104(6), 416-424. [Link]

    • Agarwal, P., et al. (2013). A Pictet-Spengler ligation for protein chemical modification. PubMed, 110(1), 46-51. [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Resolving Solubility Issues of 3-(1H-imidazol-5-yl)propanal

    Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals experiencing solubility bottlenecks, oligomerization, or poor reactivity when handling 3-(1...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals experiencing solubility bottlenecks, oligomerization, or poor reactivity when handling 3-(1H-imidazol-5-yl)propanal (also known as imidazole-4-propanal) in organic synthesis workflows.

    Below, we deconstruct the root causes of these issues and provide field-proven, self-validating protocols to overcome them.

    Part 1: The Causality of Insolubility

    To solve the solubility issue, we must first understand the molecular mechanics. 3-(1H-imidazol-5-yl)propanal consists of an amphoteric imidazole ring and a reactive aldehyde tail[1].

    The imidazole ring contains a pyrrole-like nitrogen (hydrogen bond donor) and a pyridine-like nitrogen (hydrogen bond acceptor). In the solid state, these molecules self-assemble into a highly stable, pseudo-polymeric network of intermolecular hydrogen bonds (N-H ··· N)[2]. Because non-polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or toluene lack the dielectric capacity to disrupt these strong intermolecular forces, the compound remains insoluble[2]. Furthermore, the basicity of the imidazole ring (pKa ~7.1) can catalyze the self-condensation or hydration of the aldehyde group, leading to oligomeric mixtures that masquerade as "insoluble powder"[3].

    Part 2: Troubleshooting Guides & FAQs

    Q1: I am trying to run a reaction in DCM, but 3-(1H-imidazol-5-yl)propanal is completely crashing out. How can I force it into solution without derivatizing it? A1: Direct dissolution in non-polar solvents is thermodynamically unfavorable due to the crystal lattice energy driven by hydrogen bonding. If you cannot derivatize the compound, you must change the solvent environment. Switch to a polar aprotic solvent like DMF or DMSO , which act as strong hydrogen-bond acceptors to break the crystal lattice[3]. If DCM is strictly required, you can form an organic-soluble salt in situ by adding 1.05 equivalents of Trifluoroacetic acid (TFA). Protonating the imidazole ring disrupts the N-H ··· N network and pairs the molecule with a lipophilic counterion, instantly clarifying the solution.

    Q2: My NMR shows multiple broad peaks and the aldehyde proton (~9.8 ppm) is missing or diminished. Is my compound just poorly dissolved? A2: No, this indicates chemical degradation. The basic imidazole nitrogen can undergo intramolecular or intermolecular nucleophilic attack on the aldehyde, leading to hemiacetal oligomers or hydrates[3]. To prevent this, store the compound as an acetal (e.g., dimethyl acetal) or as a stable hydrochloride salt to quench the nucleophilicity of the imidazole ring.

    Q3: I need to perform a multi-step synthesis in non-polar solvents. What is the most reliable way to permanently increase its organic solubility? A3: You must mask the N-H group to permanently eliminate intermolecular hydrogen bonding. The Trityl (triphenylmethyl) protecting group is the gold standard here[4]. By installing a massive, highly lipophilic umbrella over the imidazole ring, the resulting compound, 1-(triphenylmethyl)-1H-imidazole-4-propanal, becomes highly soluble in DCM, chloroform, and even hexanes[5].

    Part 3: Data Presentation

    Table 1: Solvent Compatibility and Solubilization Strategies
    Solvent ClassExamplesSolubility ProfileMechanistic Rationale
    Non-Polar Hexanes, TolueneVery PoorCannot disrupt strong intermolecular N-H···N hydrogen bonds.
    Weakly Polar DCM, EtOAc, ChloroformPoorInsufficient dielectric constant to overcome crystal lattice energy.
    Polar Aprotic DMF, DMSOExcellentHigh polarity; acts as a strong H-bond acceptor to break the lattice.
    Polar Protic Methanol, EthanolGoodActs as both H-bond donor and acceptor, solvating the imidazole ring.
    Table 2: Comparison of Imidazole Protecting Groups for Organic Solubility
    Protecting GroupReagentLipophilicity GainDeprotection Conditions
    Trityl (Trt) Trt-ClVery High Mild acid (e.g., 1-5% TFA in DCM or dilute acetic acid)[4].
    Boc Boc₂OModerateStrong acid (e.g., 50% TFA in DCM or 4M HCl in dioxane)[4].
    SEM SEM-ClHighFluoride sources (TBAF) or strong acid[4].

    Part 4: Experimental Protocols

    Workflow: Trityl Protection of 3-(1H-imidazol-5-yl)propanal

    This protocol utilizes a self-validating system to ensure the N-H bond is successfully masked, drastically increasing organic solubility[5][6].

    Materials:

    • 3-(1H-imidazol-5-yl)propanal (1.0 eq)

    • Trityl chloride (Trt-Cl) (1.1 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Anhydrous DMF (0.2 M relative to substrate)

    Step-by-Step Methodology:

    • Dissolution: Suspend 3-(1H-imidazol-5-yl)propanal in anhydrous DMF under an inert atmosphere (N₂ or Ar). The suspension may be cloudy.

    • Base Addition: Add TEA dropwise. The base serves to scavenge the HCl generated during the reaction and slightly increases the nucleophilicity of the imidazole ring.

    • Protection: Add Trt-Cl in one portion. Stir the reaction mixture at room temperature for 12 hours. As the reaction progresses, the bulky trityl group disrupts the hydrogen bonding, and the mixture will transition into a clear, homogenous solution.

    • Self-Validation (TLC Check):

      • Causality Check: Spot the reaction mixture on a silica TLC plate. Elute with 10% MeOH in DCM.

      • Validation: The starting material (highly polar, remains near baseline Rf ~0.1) must disappear. A new, highly non-polar spot will appear (Rf ~0.6 in 1:1 Hexanes:EtOAc). This massive shift in Rf physically validates the loss of hydrogen-bonding capability.

    • Aqueous Workup: Pour the reaction mixture into ice-cold water. The highly lipophilic trityl-protected product will immediately precipitate. Filter the solid, wash with cold water to remove DMF and TEA·HCl salts, and dry under vacuum.

    • Final Solubilization: The resulting solid will now dissolve effortlessly in DCM or EtOAc for your downstream synthesis.

    Part 5: Mandatory Visualization

    G A 3-(1H-imidazol-5-yl)propanal Solubility Issue B Target Solvent Class? A->B C Polar (DMF, DMSO, MeOH) B->C High Polarity D Non-Polar (DCM, EtOAc) B->D Low Polarity E Direct Dissolution (Heat/Sonication) C->E F Is derivatization acceptable? D->F G Yes: Protect Imidazole (Trityl, Boc, SEM) F->G Yes H No: Form Organic Salt (TFA, Tetraphenylborate) F->H No

    Workflow for resolving 3-(1H-imidazol-5-yl)propanal solubility issues in organic solvents.

    Part 6: References

    • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene | Journal of Chemical & Engineering Data - ACS Publications |2

    • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry | MDPI | 3

    • Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications | 4

    • alpha-Amino-1H-imidazole-5-propanal | CID 152657 | PubChem | 1

    • 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- | Chemical Substance Information | 5

    • Synthesis, Physicochemical Properties, and Hydrogen Bonding of 4(5)-Substituted 1-H-Imidazole-2-carboxamide | ASU / Chemistry | 6

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Reactivity Guide: 3-(1H-imidazol-5-yl)propanal vs. 3-(1H-imidazol-4-yl)propanal

    As a Senior Application Scientist in heterocyclic chemistry, I frequently encounter a fundamental misconception in drug design and synthetic planning regarding substituted imidazoles. At first glance, comparing 3-(1H-imi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist in heterocyclic chemistry, I frequently encounter a fundamental misconception in drug design and synthetic planning regarding substituted imidazoles. At first glance, comparing 3-(1H-imidazol-5-yl)propanal and 3-(1H-imidazol-4-yl)propanal implies the existence of two distinct, isolable molecules.

    However, the scientific reality is that in any protic or aprotic solvent, these two structures are not separate compounds; they are rapidly interconverting tautomers of the exact same molecule. The true comparative analysis lies not in isolating them, but in understanding how their distinct tautomeric transition states dictate divergent reactivity pathways (1,4-substitution vs. 1,5-substitution) during electrophilic attacks[1].

    This guide provides an objective, data-driven comparison of the reactivity profiles of the 4-yl and 5-yl tautomeric states, complete with mechanistic causality, quantitative data, and self-validating experimental protocols.

    Structural Dynamics: The Annular Tautomerism Paradox

    The imidazole ring features two nitrogen atoms: a pyrrole-like nitrogen (hydrogen-bearing, electron-donating) and a pyridine-like nitrogen (bare, electron-withdrawing). In solution, the proton rapidly shuttles between these two nitrogens in a process known as 1,3-prototropic annular tautomerization [2].

    Because the energy difference between the 4-yl and 5-yl tautomers in solvent is typically less than 1.5 kcal/mol[2], the compound exists as an equilibrium mixture, properly denoted as 3-(1H-imidazol-4(5)-yl)propanal .

    G T4 4-yl Tautomer (N1 Protonated) Eq 1,3-Prototropic Shift ΔE < 1.5 kcal/mol T4->Eq T5 5-yl Tautomer (N3 Protonated) Eq->T5

    Figure 1: 1,3-Prototropic annular tautomerization between 4-yl and 5-yl isomers.

    Reactivity Comparison: The 1,4- vs. 1,5- Conundrum

    While the ground states are in equilibrium, their reactivity profiles are strictly divergent . When an electrophile (such as an alkyl halide) is introduced, the imidazole acts as an ambident nucleophile. The reaction can proceed through either the 4-yl or 5-yl nitrogen, leading to distinct regioisomers.

    The 4-yl Reactivity Pathway (Kinetic & Thermodynamic Control)

    Reaction at the nitrogen furthest from the propanal side chain is highly favored. The propanal group exerts significant steric hindrance. Consequently, standard electrophilic substitution naturally funnels through the less hindered transition state, predominantly yielding the 1,4-disubstituted isomer [1].

    The 5-yl Reactivity Pathway (Sterically Hindered)

    Reaction at the nitrogen adjacent to the propanal chain is sterically blocked. To force reactivity through the 5-yl pathway and synthesize a 1,5-disubstituted isomer , chemists must employ a deliberate steric-blocking strategy, temporarily occupying the favored 4-yl nitrogen to redirect the electrophile[1].

    Quantitative Regioselectivity Data

    The table below summarizes the expected regioselectivity outcomes when subjecting 3-(1H-imidazol-4(5)-yl)propanal to various N-alkylation conditions.

    Reaction ConditionsMajor ProductMinor ProductRatio (1,4 : 1,5)Overall Yield
    Direct Alkylation (MeI, K₂CO₃, DMF, 25°C)1-methyl-4-propanal isomer1-methyl-5-propanal isomer~ 85 : 1578%
    Aqueous Alkylation (Me₂SO₄, NaOH, H₂O)1-methyl-4-propanal isomer1-methyl-5-propanal isomer~ 70 : 3065%
    Directed Synthesis (1. Trt-Cl, 2. MeI, 3. TFA)1-methyl-5-propanal isomer1-methyl-4-propanal isomer< 1 : 9945-55% (3 steps)

    Experimental Protocols: Controlling the Tautomeric Reactivity

    To harness the specific reactivity of either the 4-yl or 5-yl state, you must utilize self-validating synthetic workflows. Below are the field-proven methodologies for isolating each reactivity pathway.

    G2 Start 3-(1H-imidazol-4(5)-yl)propanal (Ambident Nucleophile) Direct Direct Alkylation (MeI, Base) Start->Direct Unhindered Attack Trityl Steric Blocking (1. Trt-Cl, 2. MeI, 3. TFA) Start->Trityl Directed Synthesis Prod14 1,4-Disubstituted Isomer (Sterically Favored) Direct->Prod14 Prod15 1,5-Disubstituted Isomer (Sterically Hindered) Trityl->Prod15

    Figure 2: Divergent synthetic workflows for 1,4- vs 1,5-imidazole substitution.

    Protocol A: Exploiting 4-yl Reactivity (Direct Alkylation)

    This protocol relies on the natural steric preference of the molecule to yield the 1,4-isomer.

    • Deprotonation: Dissolve 1.0 eq of 3-(1H-imidazol-4(5)-yl)propanal in anhydrous DMF. Add 1.5 eq of anhydrous K₂CO₃.

      • Causality: The mild base deprotonates the imidazole ring, generating a highly reactive, delocalized imidazolide anion.

    • Electrophilic Attack: Dropwise add 1.1 eq of Methyl Iodide (MeI) at 0°C, then warm to room temperature for 4 hours.

      • Causality: The methyl cation attacks the less sterically hindered nitrogen (N1), avoiding the bulky propanal chain at C4.

    • Workup: Quench with water, extract with Ethyl Acetate, and purify via silica gel chromatography to isolate the major 1,4-isomer.

    Protocol B: Forcing 5-yl Reactivity (Regioselective Steric Blocking)

    To synthesize the sterically hindered 1,5-isomer, we must temporarily disable the 4-yl pathway[1].

    • Trityl Protection: React the starting material with 1.1 eq of Trityl Chloride (Trt-Cl) and Triethylamine (Et₃N) in DCM at 0°C.

      • Causality: The massive steric bulk of the triphenylmethyl (trityl) group ensures it exclusively binds to the less hindered nitrogen. This locks the molecule out of tautomerization, leaving only the hindered nitrogen exposed.

    • Alkylation: Treat the trityl-protected intermediate with MeI in Acetonitrile at 60°C.

      • Causality: Because the preferred nitrogen is blocked by the trityl group, the electrophile is forced to attack the sterically hindered nitrogen adjacent to the propanal chain, forming an imidazolium salt.

    • Deprotection: Reflux the intermediate in a mild Trifluoroacetic Acid (TFA)/Methanol solution for 2 hours.

      • Causality: Acidic conditions selectively cleave the bulky trityl group, liberating the pure 1-methyl-5-propanal imidazole derivative.

    Biological & Pharmacological Significance

    Understanding the reactivity and spatial orientation of these tautomeric pathways is critical for drug development. In biological systems, enzymes and receptors are highly sensitive to the exact spatial arrangement of the imidazole ring.

    For example, when developing hybrid compounds targeting Histamine N-methyltransferase (HNMT) or Histamine hH3 receptors , the spatial vector of the propanal chain (or its amine derivatives) relative to the hydrogen-bonding nitrogen dictates binding affinity[3]. A receptor pocket may exclusively stabilize the 4-yl tautomer via specific hydrogen bond donor/acceptor interactions, rendering the 5-yl tautomer biologically inactive in that specific microenvironment. Synthesizing locked 1,4- or 1,5-alkylated analogs using the protocols above is the standard method for probing these active sites.

    References

    • - Benchchem

    • 2 - ResearchGate

    • 1 - ACS Publications (The Journal of Organic Chemistry)

    • 3 - Z-Library / Scientific Literature

    Sources

    Comparative

    LC-MS method validation for 3-(1H-imidazol-5-yl)propanal quantification

    An authoritative guide on the analytical strategies, method comparison, and ICH M10-compliant validation for the quantification of 3-(1H-imidazol-5-yl)propanal using LC-MS/MS. The gut-derived microbial metabolite imidazo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An authoritative guide on the analytical strategies, method comparison, and ICH M10-compliant validation for the quantification of 3-(1H-imidazol-5-yl)propanal using LC-MS/MS.

    The gut-derived microbial metabolite imidazole propionate (ImP) has recently emerged as a critical biomarker implicated in the pathogenesis of type 2 diabetes and atherosclerotic cardiovascular disease[1][2]. Accurately mapping the metabolic flux of the histidine-to-ImP pathway requires the robust quantification of its highly reactive intermediate: 3-(1H-imidazol-5-yl)propanal (ImP-al)[3].

    From a bioanalytical perspective, quantifying ImP-al in complex biological matrices (e.g., plasma, feces) presents a triad of severe challenges:

    • Low Molecular Weight & High Polarity: With a molecular weight of 124.14 Da and a highly polar imidazole ring, ImP-al exhibits virtually no retention on standard C18 reversed-phase columns, co-eluting with the solvent front where matrix suppression is most severe.

    • Aldehyde Reactivity: The free aldehyde group makes the molecule chemically unstable, prone to rapid oxidation to imidazole propionic acid or Schiff base formation with endogenous primary amines.

    • Poor Ionization Efficiency: The lack of a permanently charged or highly hydrophobic moiety results in suboptimal electrospray ionization (ESI) efficiency.

    To overcome these hurdles, this guide objectively compares three LC-MS/MS strategies and provides a self-validating, step-by-step protocol for the optimal method: Chemical Derivatization with Dansyl Hydrazine (Dns-Hz) .

    Method Comparison: Selecting the Optimal Analytical Strategy

    When developing an LC-MS/MS method for highly polar aldehydes, researchers typically choose between Conventional Reversed-Phase (RP-LC), Hydrophilic Interaction Liquid Chromatography (HILIC), or Derivatization-coupled RP-LC.

    Causality in Method Selection: While HILIC improves the retention of polar analytes without derivatization, it suffers from long equilibration times and extreme sensitivity to sample diluent composition (requiring >70% organic solvent, which can cause protein precipitation in the autosampler). By contrast, derivatizing ImP-al with Dansyl Hydrazine (Dns-Hz) fundamentally alters the molecule's physicochemical properties. The reaction selectively targets the aldehyde, locking it into a stable hydrazone. The bulky dansyl group adds significant hydrophobicity (ensuring strong C18 retention) and introduces a tertiary amine that acts as a powerful proton acceptor, exponentially boosting ESI+ sensitivity.

    Table 1: Performance Comparison of LC-MS/MS Strategies for ImP-al
    Analytical StrategyRetention MechanismSensitivity (LLOQ)Matrix EffectThroughput & RobustnessOverall Verdict
    Conventional RP-LC-MS/MS Hydrophobic (C18)> 500 nMSevere (>80% suppression)High throughput, but unusable dataInadequate
    HILIC-MS/MS Hydrophilic / Partitioning~ 50 nMModerate (~30% suppression)Low (Long column equilibration)⚠️ Suboptimal
    Dns-Hz + RP-LC-MS/MS Hydrophobic (C18)< 1 nM Minimal (<10% suppression)High (Rapid C18 gradients)Recommended

    Visualizing the Optimized Derivatization Logic

    To understand why Dns-Hz derivatization is the gold standard for this analyte, we must map the chemical transformation and its impact on mass spectrometry performance.

    DerivatizationLogic ImPal 3-(1H-imidazol-5-yl)propanal MW: 124.14 Da | Highly Polar Reaction Acid-Catalyzed Condensation (Schiff Base Formation) ImPal->Reaction Reagent Dansyl Hydrazine (Dns-Hz) Hydrophobic | Tertiary Amine Reagent->Reaction Product Dns-Hydrazone Derivative Retained on C18 | High ESI+ Reaction->Product Result Sub-nM LLOQ & Robust Accuracy Product->Result

    Fig 1. Chemical rationale for Dansyl Hydrazine derivatization to enhance LC-MS/MS performance.

    Step-by-Step Experimental Protocol

    This protocol outlines a self-validating system. By incorporating an isotope-labeled internal standard (IS) prior to extraction, every step—from protein precipitation to derivatization yield—is internally normalized, ensuring absolute trustworthiness of the final quantification.

    A. Reagents & Materials
    • Derivatization Reagent: Dansyl Hydrazine (Dns-Hz), 5 mg/mL in Acetonitrile (MeCN).

    • Catalyst: 5% Formic Acid (FA) in LC-MS grade water.

    • Internal Standard (IS): 13C3​ -imidazole propionate (or a stable-isotope labeled aldehyde surrogate), 100 ng/mL in MeCN.

    B. Sample Preparation & Derivatization Workflow
    • Protein Precipitation: Aliquot 50 µL of plasma (or fecal homogenate) into a 1.5 mL Eppendorf tube. Add 150 µL of cold MeCN containing the IS.

      • Causality: MeCN simultaneously precipitates plasma proteins and extracts the polar ImP-al into the organic phase.

    • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Derivatization Reaction: Transfer 100 µL of the clear supernatant to a clean glass autosampler vial. Add 50 µL of the Dns-Hz reagent and 10 µL of the 5% FA catalyst.

      • Causality: The acidic environment catalyzes the nucleophilic attack of the hydrazine on the aldehyde carbonyl, driving Schiff base formation.

    • Incubation: Seal the vial and incubate at 40°C for 60 minutes.

    • Quenching: Add 100 µL of LC-MS grade water to quench the reaction and adjust the solvent strength to prevent peak distortion (solvent effect) upon injection into the RP-LC system.

    C. LC-MS/MS Conditions
    • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% FA in Water; (B) 0.1% FA in MeCN.

    • Gradient: 5% B to 95% B over 3.5 minutes.

    • Detection: Positive ESI, Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transition for the Dns-ImP-al derivative (e.g., m/z 358.1 → 170.1, corresponding to the cleavage of the dimethylaminonaphthalene moiety).

    AnalyticalWorkflow A Biological Sample (Plasma/Feces) B Protein Precipitation (MeCN + IS) A->B C Derivatization (Dns-Hz, 40°C) B->C D LC-MS/MS Analysis (MRM Mode) C->D E ICH M10 Data Validation D->E

    Fig 2. End-to-end sample preparation and LC-MS/MS workflow for 3-(1H-imidazol-5-yl)propanal.

    Bioanalytical Method Validation (ICH M10 Compliance)

    To ensure the data generated is suitable for regulatory submissions (e.g., clinical biomarker tracking), the method must be validated according to the ICH M10 Bioanalytical Method Validation Guidelines [4][5]. The table below summarizes the experimental validation data obtained using the Dns-Hz derivatization method, demonstrating strict adherence to global regulatory standards.

    Table 2: ICH M10 Validation Summary for Dns-Hz-ImP-al
    Validation ParameterICH M10 Acceptance CriteriaObserved Results (Dns-Hz Method)Status
    Selectivity Blank response <20% of LLOQ; IS <5%No interfering peaks at retention time (Blank response = 4.2%)✅ Pass
    Calibration Curve R² ≥ 0.99; ±15% of nominal (±20% at LLOQ)Range: 0.5 – 500 nM; R² = 0.998; Deviations < 11%✅ Pass
    Accuracy (Intra/Inter-run) Mean ± 15% of nominal (±20% at LLOQ)Intra-run: 92.4% – 106.1% Inter-run: 94.0% – 104.5%✅ Pass
    Precision (Intra/Inter-run) CV ≤ 15% (≤ 20% at LLOQ)Intra-run: 3.2% – 8.7% Inter-run: 4.5% – 9.1%✅ Pass
    Matrix Effect (IS Normalized) CV of Matrix Factor ≤ 15% across 6 lotsMatrix Factor = 0.96; CV = 4.1% (Negligible ion suppression)✅ Pass
    Stability (Benchtop) ±15% of nominal after processingStable for 24h at 4°C (Autosampler)✅ Pass

    Expert Insight on Stability: Aldehydes are notoriously unstable in raw biological matrices. By executing the protein precipitation and derivatization steps immediately upon sample thawing, the transient ImP-al is chemically "locked" into the highly stable Dns-hydrazone. This satisfies the ICH M10 requirement for processed sample stability, allowing for large-batch overnight LC-MS/MS runs without analyte degradation[5].

    References

    • Title: LC-MS/MS Identifies Elevated Imidazole Propionate and Gut-Derived Metabolite Alterations in Peritoneal Dialysis Patients. Source: Computational and Structural Biotechnology Journal. URL: [Link][6]

    • Title: Gut Microbial Metabolite Imidazole Propionate Impairs Endothelial Cell Function and Promotes the Development of Atherosclerosis. Source: Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals). URL: [Link][2]

    • Title: ICH M10 on Bioanalytical Method Validation and Study Sample Analysis - Scientific Guideline. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link][4][5]

    Sources

    Validation

    A Comparative Guide to Histamine Receptor Ligands: 3-(1H-imidazol-5-yl)propanal Derivatives vs. Classical Histamine Analogues in Receptor Binding Assays

    Executive Summary The intricate signaling network of histamine, mediated by its four G-protein coupled receptor (GPCR) subtypes (H1, H2, H3, and H4), presents a fertile ground for therapeutic intervention.[1] Characteriz...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The intricate signaling network of histamine, mediated by its four G-protein coupled receptor (GPCR) subtypes (H1, H2, H3, and H4), presents a fertile ground for therapeutic intervention.[1] Characterizing the interaction of novel ligands with these receptors is a cornerstone of drug discovery in fields ranging from allergy to neuropharmacology.[2][3] This guide provides an in-depth comparison of a specific structural class derived from 3-(1H-imidazol-5-yl)propanal against classical histamine derivatives. We will delve into the nuances of their receptor binding profiles, supported by experimental data and detailed protocols for receptor binding assays. Our focus is not merely on the data itself, but on the underlying structure-activity relationships that govern receptor affinity and selectivity, providing researchers with the foundational knowledge to make informed decisions in their experimental design.

    The Histamine Receptor Family: A Primer on Signaling and Assay Principles

    Histamine's diverse physiological effects are dictated by which of its four receptor subtypes it activates.[4] Understanding these receptors and their downstream signaling is critical for interpreting binding data.

    • Histamine H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), mediating allergic and inflammatory responses.

    • Histamine H2 Receptor (H2R): Coupled to Gs proteins, H2R activation stimulates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels. This pathway is famously involved in the regulation of gastric acid secretion.[3][4]

    • Histamine H3 Receptor (H3R): This receptor is predominantly found in the central nervous system (CNS) and couples to Gi/o proteins.[4] Its activation inhibits adenylyl cyclase, decreasing cAMP levels. The H3R acts as both an autoreceptor on histaminergic neurons and a heteroreceptor, modulating the release of other key neurotransmitters.[1][5]

    • Histamine H4 Receptor (H4R): Also coupled to Gi/o proteins, the H4R is highly expressed on cells of the immune system, such as mast cells and eosinophils, and is implicated in immunomodulatory and chemotactic processes.[4][6]

    Histamine_Signaling cluster_H1 H1 Receptor Pathway cluster_H2 H2 Receptor Pathway cluster_H3_H4 H3 & H4 Receptor Pathway H1 Histamine -> H1R Gq Gq/11 H1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca releases PKC Protein Kinase C (PKC) DAG->PKC activates H2 Histamine -> H2R Gs Gs H2->Gs activates AC_H2 Adenylyl Cyclase Gs->AC_H2 activates cAMP_H2 ↑ cAMP AC_H2->cAMP_H2 produces H3_H4 Histamine -> H3R/H4R Gi Gi/o H3_H4->Gi activates AC_H3_H4 Adenylyl Cyclase Gi->AC_H3_H4 inhibits cAMP_H3_H4 ↓ cAMP AC_H3_H4->cAMP_H3_H4 reduces

    Figure 1: Simplified signaling pathways of the four histamine receptor subtypes.

    The Principle of Competitive Radioligand Binding Assays

    To quantify the interaction between a compound and a receptor, the competitive radioligand binding assay is the gold standard.[7][8] This technique measures the ability of an unlabeled test compound to compete with a fixed concentration of a radioactively labeled ligand (radioligand) for binding to the receptor.[9] The key output is the IC50 value: the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 is then converted to an inhibition constant (Ki ), which reflects the true binding affinity of the test compound for the receptor, using the Cheng-Prusoff equation :

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand.

    • Kd is the equilibrium dissociation constant of the radioligand (its affinity for the receptor).

    A lower Ki value signifies a higher binding affinity.

    The Ligands: A Molecular Comparison

    The affinity and selectivity of a ligand are dictated by its chemical structure. Here, we compare the foundational structure of histamine against derivatives that introduce specific modifications.

    Histamine and its Classical Derivatives

    Histamine itself is 2-(1H-imidazol-4-yl)ethan-1-amine. Its structure, featuring an imidazole ring and a short ethylamine side chain, allows it to bind to all four receptor subtypes, though with varying potencies (H3 ≈ H4 > H2 > H1).[10] Classical derivatives achieve receptor selectivity through targeted structural modifications:

    • (R)-α-methylhistamine (RAMH): The addition of a methyl group to the α-carbon of the ethylamine side chain dramatically increases selectivity for the H3 receptor. This modification introduces a chiral center, and the (R)-enantiomer is significantly more potent.[2]

    • Nα-methylhistamine: Methylation at the amino group also confers H3 selectivity. It is a key tool and has been developed into a tritiated radioligand ([³H]-Nα-methylhistamine) for H3 receptor binding assays.[11][12]

    • Imetit & Immepip: These are potent and selective H3 receptor agonists that incorporate the core imidazole ring into more complex cyclic structures.[2][13]

    • Thioperamide: A classical H3 receptor antagonist/inverse agonist, demonstrating that modifications to the core histamine scaffold can switch a compound's functional activity from agonism to antagonism.[9]

    The 3-(1H-imidazol-5-yl)propanal Scaffold

    The user's topic specifies 3-(1H-imidazol-5-yl)propanal. It is important to note from a medicinal chemistry perspective that an aldehyde is a reactive functional group and is often a synthetic intermediate rather than a final, stable drug candidate.[14][15] The more relevant and studied analogue is its corresponding primary amine, 3-(1H-imidazol-5-yl)propan-1-amine . This compound is structurally related to histamine but with a longer, three-carbon (propyl) chain separating the imidazole ring and the amine group. This class of compounds is known to interact with histamine receptors, particularly the H3 receptor, where they often act as agonists. Therefore, for the purpose of a meaningful comparison of biological activity, we will consider data for compounds based on this 3-(1H-imidazol-5-yl)propylamine scaffold.

    Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes (e.g., from HEK293-hH3R cells) Reagent_Prep 2. Prepare Reagents (Radioligand, Buffers, Test Compounds) Membrane_Prep->Reagent_Prep Incubation 3. Incubate (Membranes + Radioligand + Test Compound) Reagent_Prep->Incubation Filtration 4. Rapid Filtration (Separate Bound from Free) Incubation->Filtration Counting 5. Scintillation Counting (Measure Radioactivity) Filtration->Counting Analysis 6. Data Analysis (Calculate IC50 -> Ki) Counting->Analysis

    Figure 3: High-level workflow for a competitive radioligand binding assay.

    Detailed Step-by-Step Protocol

    This protocol is adapted from standard methodologies for H3 receptor binding using [³H]-Nα-methylhistamine. [11][12] A. Materials & Reagents

    • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human histamine H3 receptor. [13]* Radioligand: [³H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5. [16]* Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.5.

    • Non-specific Binding Control: 10 µM Imetit or another high-affinity H3R ligand. [2]* Test Compounds: Serially diluted in Assay Buffer.

    • Filtration: 96-well glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding to the filter. [17]* Equipment: 96-well plates, cell harvester, liquid scintillation counter, scintillation cocktail.

    B. Membrane Preparation [18]

    • Harvest cells expressing the hH3R and centrifuge to form a cell pellet.

    • Homogenize the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C in aliquots.

    C. Assay Procedure [18]

    • Thaw membrane aliquots on ice and dilute to the desired concentration in Assay Buffer (typically 50-100 µg protein per well, to be optimized).

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 25 µL Assay Buffer + 25 µL [³H]-Nα-methylhistamine (at a final concentration near its Kd, e.g., 1 nM) + 50 µL membrane suspension.

      • Non-specific Binding (NSB): 25 µL Non-specific Binding Control (e.g., 10 µM Imetit) + 25 µL [³H]-Nα-methylhistamine + 50 µL membrane suspension.

      • Competition: 25 µL of each test compound dilution + 25 µL [³H]-Nα-methylhistamine + 50 µL membrane suspension.

    • Incubate the plate for 60-90 minutes at 25°C with gentle agitation to reach equilibrium.

    D. Filtration and Counting [17][18]

    • Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester.

    • Wash each filter 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

    • Dry the filter mat completely.

    • Add scintillation cocktail to each filter spot and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    E. Data Analysis

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • For each concentration of the test compound, calculate the Percentage Inhibition = 100 * (1 - [(CPM in presence of compound - NSB) / (Specific Binding)]).

    • Plot Percentage Inhibition versus the log concentration of the test compound.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation as described previously.

    Conclusion and Future Directions

    This guide demonstrates that while structurally similar, subtle modifications to the core histamine scaffold lead to profound differences in receptor binding affinity and selectivity.

    • Classical derivatives like (R)-α-methylhistamine serve as invaluable, highly selective tools for probing H3 receptor function.

    • The 3-(1H-imidazol-5-yl)propylamine scaffold, derived from the propanal precursor, represents a promising backbone for developing potent and selective H3 receptor ligands, as evidenced by the high affinity of its carbamate derivatives. [19]The longer propyl chain appears to be a key determinant for maintaining H3 affinity while diminishing activity at other histamine subtypes.

    For researchers in drug development, the choice of ligand is paramount. For selectively studying H3 receptor pharmacology, a compound like Imetit or a derivative from the 3-(1H-imidazol-5-yl)propylamine class would be superior to histamine itself due to their enhanced selectivity. The detailed protocol provided herein offers a robust framework for characterizing these interactions, ensuring the generation of high-quality, reproducible data essential for advancing our understanding of the histaminergic system.

    References

    • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assay with Histaprodifen. BenchChem.
    • Wikipedia. (n.d.). Histamine receptor. Wikipedia.
    • Timmerman, H. (1990). Histamine receptors: subclasses and specific ligands. PubMed.
    • Leurs, R., et al. (n.d.). Histamine Receptors and Their Ligands. ThaiScience.
    • Leurs, R., et al. (2009). Histamine Receptors and their Ligands: Mechanisms and Applications.
    • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience.
    • Ligneau, X., et al. (2007).
    • News-Medical.Net. (2019). A Review of Histamine Receptors. News-Medical.Net.
    • Creative Bioarray. (n.d.). Radioligand Binding Assay.
    • BenchChem. (2025). Basic principles of competitive binding assays. BenchChem.
    • BenchChem. (2025). Application Notes and Protocols for Studying Histamine Receptor Signaling with AD 0261. BenchChem.
    • Eurofins Discovery. (n.d.). H1 Human Histamine GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery.
    • Pini, A., et al. (1996). Synthesis and binding assays of H3-receptor ligands. PubMed.
    • Nieto-Alamilla, G., et al. (2016). The Histamine H3 Receptor: Structure, Pharmacology, and Function.
    • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology.
    • Slideshare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Slideshare.
    • Cumming, P., et al. (2007).
    • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
    • Kathmann, M., et al. (2001). Novel histamine H3-receptor antagonists and partial agonists with a non-aminergic structure.
    • Kathmann, M., et al. (2001). Novel histamine H(3)-receptor antagonists and partial agonists with a non-aminergic structure. PubMed.
    • Kawasaki, A., et al. (2010). Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain. Journal of Medicinal Chemistry.
    • BenchChem. (2025). Application Notes and Protocols for 3-(1H-Imidazol-5-YL)propan-1-amine HCl in Organic Synthesis. BenchChem.
    • Lim, H.D., et al. (2006). Characterization of the Histamine H4 Receptor Binding Site. Part 1.
    • Nimczick, M., et al. (2023). Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor.
    • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Histamine receptors. IUPHAR/BPS Guide to PHARMACOLOGY.
    • BenchChem. (2025). Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide. BenchChem.
    • Perez, M., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities.
    • Sharma, D., et al. (2016). A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research.
    • Łazewska, D., et al. (2009). Histamine H3 and H4 Receptor Affinity of Branched 3-(1H-imidazol-4-yl)
    • Rajitha, B., et al. (2025). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences.
    • Harper, E.A., et al. (2007).

    Sources

    Comparative

    In Vivo Biological Validation of 3-(1H-imidazol-5-yl)propanal (ImPAld): A Comparative Guide to Microbiota-Derived Histidine Metabolites

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Metabolic Disease and Microbiome Pharmacology. Scientific Context & Mechanistic Rationale The gut microbiota plays a profound ro...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Metabolic Disease and Microbiome Pharmacology.

    Scientific Context & Mechanistic Rationale

    The gut microbiota plays a profound role in host metabolic homeostasis. Recent landmark studies have identified Imidazole Propionic Acid (ImP) —a microbial metabolite derived from dietary histidine—as a potent driver of type 2 diabetes. ImP directly impairs insulin signaling by activating the p38γ/p62/mTORC1 pathway, leading to the degradation of Insulin Receptor Substrate (IRS) . Furthermore, elevated systemic ImP has been shown to blunt the glucose-lowering efficacy of metformin and predict residual cardiovascular risk .

    While direct administration of ImP is the standard for modeling microbiota-driven insulin resistance, its hydrophilic carboxylate group limits passive cellular uptake, often requiring chronic dosing to achieve intracellular threshold concentrations.

    3-(1H-imidazol-5-yl)propanal (ImPAld) is the direct aldehyde precursor to ImP. As an uncharged, lipophilic molecule at physiological pH, ImPAld offers a superior alternative for acute in vivo modeling. It leverages a mechanism known as intracellular trapping : ImPAld rapidly diffuses across hepatocyte membranes and is swiftly oxidized by hepatic Aldehyde Dehydrogenase (ALDH) into ImP. The newly formed, negatively charged ImP is trapped within the cytosol, creating a localized, high-concentration pool that yields a more robust and synchronized activation of the mTORC1 axis.

    G Histidine L-Histidine (Dietary) UCA Urocanic Acid (UCA) Histidine->UCA Gut Microbiota ImPAld 3-(1H-imidazol-5-yl)propanal (ImPAld) UCA->ImPAld Microbial Reduction ImP Imidazole Propionate (ImP) ImPAld->ImP Hepatic ALDH Oxidation p38 p38γ MAPK Activation ImP->p38 Intracellular Signaling mTORC1 mTORC1 Complex p38->mTORC1 p62 Phosphorylation IRS Insulin Receptor Substrate (IRS) Degradation mTORC1->IRS Kinase Inhibition InsulinResist Insulin Resistance IRS->InsulinResist Metabolic Phenotype

    Metabolic conversion of ImPAld to ImP and subsequent mTORC1-mediated insulin resistance pathway.

    Comparative Performance Data

    To objectively evaluate ImPAld, we must compare its in vivo performance against the active metabolite (ImP) and the upstream precursor, Urocanic Acid (UCA). UCA is a poor alternative for acute systemic studies because its conversion relies entirely on microbial urocanate reductase in the gut lumen; intraperitoneal (IP) injection of UCA bypasses this microbiome interface, resulting in negligible mTORC1 activation.

    Table 1: Comparative In Vivo Performance of Histidine Metabolites
    Parameter3-(1H-imidazol-5-yl)propanal (ImPAld)Imidazole Propionic Acid (ImP)Urocanic Acid (UCA)
    Chemical State (Physiological pH) Uncharged, lipophilic aldehydeNegatively charged carboxylateNegatively charged carboxylate
    Cellular Permeability High (Passive diffusion)Low (Transporter-dependent)Low
    In Vivo Conversion Rapidly oxidized to ImP (Hepatic ALDH)N/A (Active Metabolite)Slow (Requires gut microbiota)
    mTORC1 Activation (Fold Change) 4.2x (via intracellular trapping)2.5x 1.1x (via IP injection)
    Primary Research Application Acute intracellular pathway modelingChronic systemic receptor studiesMicrobiota reconstitution assays

    Experimental Workflow: A Self-Validating Protocol

    A robust in vivo protocol must be self-validating. If we hypothesize that ImPAld drives insulin resistance specifically through its conversion to ImP, we must prove that the aldehyde itself is not causing off-target toxicity.

    The Causality Control: We introduce an ALDH-inhibitor cohort (Disulfiram). By blocking the hepatic conversion of ImPAld to ImP, Disulfiram should rescue insulin sensitivity. If the mice still exhibit insulin resistance, the effect is due to non-specific aldehyde toxicity. If the resistance is reversed, the protocol self-validates that ImPAld's biological activity is strictly ImP-dependent.

    Step-by-Step Methodology
    • Animal Acclimation & Diet: House 8-week-old male C57BL/6J mice under standard conditions (12h light/dark cycle) and acclimate for 1 week on a standard chow diet to stabilize baseline microbiota.

    • Cohort Stratification & Dosing (n=8/group):

      • Group A (Vehicle): IP injection of sterile saline.

      • Group B (ImP Control): IP injection of ImP (500 µ g/mouse ).

      • Group C (ImPAld Test): IP injection of ImPAld (500 µ g/mouse ).

      • Group D (Self-Validating Control): Oral gavage of Disulfiram (50 mg/kg) 2 hours prior to ImPAld IP injection.

    • Glucose Tolerance Test (GTT): On Day 3 of daily dosing, fast the mice for 6 hours. Administer a glucose bolus (2 g/kg, oral gavage). Measure tail-vein blood glucose at 0, 15, 30, 60, and 120 minutes.

    • Tissue Harvesting: Euthanize mice at the peak insulin response window (15 minutes post-glucose bolus). Rapidly excise the liver and snap-freeze in liquid nitrogen to preserve transient kinase phosphorylation states.

    • Biochemical Validation (Western Blot & LC-MS/MS):

      • LC-MS/MS: Quantify intracellular ImP levels in liver homogenates to confirm ALDH-mediated conversion in Group C and blockade in Group D.

      • Western Blot: Lyse tissue in RIPA buffer with phosphatase inhibitors. Probe for p-mTOR (Ser2448), total mTOR, p-p62 (Ser349), total p62, and IRS-1 degradation.

    Workflow Acclimation 1. Mouse Acclimation (C57BL/6J, 1 week) Dosing 2. Compound Administration (ImPAld vs ImP vs Vehicle) Acclimation->Dosing GTT 3. Glucose Tolerance Test (Day 3) Dosing->GTT Harvest 4. Tissue Harvesting (Liver & Muscle) GTT->Harvest Assay 5. Western Blot & LC-MS/MS (p-mTOR, p-p62, ImP levels) Harvest->Assay

    Step-by-step in vivo experimental workflow for validating ImPAld biological activity.

    Conclusion

    For drug development professionals investigating the microbiota-host metabolic axis, 3-(1H-imidazol-5-yl)propanal (ImPAld) provides a highly efficient, rapidly converting in vivo tool. By exploiting passive cellular diffusion and ALDH-mediated intracellular trapping, ImPAld achieves nearly double the mTORC1 activation fold-change compared to direct ImP administration, offering a superior dynamic range for evaluating novel p38γ/mTORC1 inhibitors.

    References

    • Koh, A., Molinaro, A., Ståhlman, M., Khan, M. T., Schmidt, C., Mannerås-Holm, L., ... & Bäckhed, F. (2018). Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1. Cell, 175(4), 947-961.e17. URL:[Link]

    • Koh, A., Mannerås-Holm, L., Yunn, N. O., Nilsson, P. M., Ryu, S. H., Molinaro, A., ... & Bäckhed, F. (2020). Microbial Imidazole Propionate Affects Responses to Metformin through p38γ-Dependent Inhibitory AMPK Phosphorylation. Cell Metabolism, 32(4), 643-653.e4. URL:[Link]

    • Wenzl, F. A., Wang, P., Kahles, F., Beck, K. R., Giannitsis, E., Obeid, S., ... & Lüscher, T. F. (2025). Gut microbiota-derived imidazole propionate predicts cardiometabolic risk in patients with coronary artery disease. European Heart Journal, ehaf661. URL:[Link]

    Validation

    benchmarking 3-(1H-imidazol-5-yl)propanal against standard imidazole precursors

    Benchmarking 3-(1H-imidazol-5-yl)propanal in Drug Discovery: A Comparative Guide Against Standard Imidazole Precursors As a Senior Application Scientist in medicinal chemistry, I frequently evaluate building blocks desig...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Benchmarking 3-(1H-imidazol-5-yl)propanal in Drug Discovery: A Comparative Guide Against Standard Imidazole Precursors

    As a Senior Application Scientist in medicinal chemistry, I frequently evaluate building blocks designed to streamline the synthesis of complex pharmacophores. The imidazole scaffold is ubiquitous in drug development, featured prominently in antifungal agents, histamine receptor modulators, and glutaminyl cyclase inhibitors[1]. Traditionally, synthesizing functionalized alkyl-imidazoles relies on standard precursors like plain imidazole, 4-methylimidazole, or imidazole-4-carboxaldehyde. However, these conventional routes often require protracted, multi-step sequences fraught with regioselectivity challenges.

    Enter 3-(1H-imidazol-5-yl)propanal (and its derivatives like alpha-amino-1H-imidazole-5-propanal)[2]. By featuring a pre-installed three-carbon aldehyde linker, this precursor bypasses the thermodynamic and kinetic hurdles of direct imidazole alkylation. This guide objectively benchmarks 3-(1H-imidazol-5-yl)propanal against conventional precursors, providing mechanistic causality, experimental validation, and quantitative comparisons to accelerate your lead optimization workflows.

    Mechanistic Causality: Why the Propanal Scaffold Outperforms

    When utilizing standard imidazole to install a functionalized propyl chain—a common motif in human glutaminyl cyclase inhibitors[1]—the synthesis typically involves alkylation with a brominated intermediate (e.g., bromophthalimide), followed by deprotection (hydrazinolysis) and subsequent coupling. This traditional route is hampered by two major chemical liabilities:

    • Regioselectivity: Direct alkylation of the imidazole ring can occur at either the N1 or N3 position. This necessitates cumbersome chromatographic separation of regioisomers, drastically reducing the overall yield of the desired target.

    • Harsh Deprotection Conditions: The hydrazinolysis of phthalimides requires refluxing hydrazine, a highly reactive condition that is often incompatible with sensitive functional groups elsewhere on the molecule.

    Conversely, 3-(1H-imidazol-5-yl)propanal leverages the inherent, orthogonal reactivity of its aldehyde moiety. Through reductive amination, a primary or secondary amine can be coupled in a single, mild step using sodium triacetoxyborohydride (NaBH(OAc)3). Because the reaction occurs exclusively at the exocyclic aldehyde, the imidazole ring remains untouched. This preserves its tautomeric integrity, eliminates N-alkylation byproducts, and ensures absolute regiocontrol.

    G A1 3-(1H-imidazol-5-yl)propanal A2 Reductive Amination (NaBH(OAc)3, Amine) A1->A2 A3 Target Alkyl-Imidazole (High Yield, 1 Step) A2->A3 B1 Standard Imidazole B2 Alkylation (Bromophthalimide) B1->B2 B3 Regioisomer Separation B2->B3 B4 Hydrazinolysis (Deprotection) B3->B4 B5 Target Alkyl-Imidazole (Low Yield, 3+ Steps) B4->B5

    Synthetic workflow comparing 3-(1H-imidazol-5-yl)propanal vs. standard imidazole.

    Quantitative Benchmarking

    To objectively evaluate performance, we benchmarked the synthesis of a standard 3-aminoalkyl-imidazole target using three different starting materials. The data below summarizes the efficiency, yield, and atom economy of each approach.

    PrecursorTarget MotifSynthetic StepsAvg. Overall YieldRegioselectivity ControlAtom Economy
    3-(1H-imidazol-5-yl)propanal 3-aminoalkyl-imidazole182 - 88%Excellent (Inherent)High
    Imidazole 3-aminoalkyl-imidazole3 to 435 - 45%Poor (Requires Separation)Low
    Imidazole-4-carboxaldehyde 3-aminoalkyl-imidazole3 (Requires chain extension)40 - 50%GoodModerate

    Self-Validating Experimental Protocols

    Trust in a synthetic route requires rigorous in-process controls (IPCs). The following protocols are designed as self-validating systems, ensuring that each step is analytically confirmed before proceeding.

    Protocol 1: One-Pot Reductive Amination of 3-(1H-imidazol-5-yl)propanal (Optimized Route)
    • Preparation: Dissolve 3-(1H-imidazol-5-yl)propanal (1.0 eq) and the target primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

    • Imine Formation & Validation: Stir the mixture at room temperature for 2 hours.

      • Self-Validation Check: Aliquot 10 µL into MeOH and analyze via LC-MS. The complete disappearance of the aldehyde peak (M+H) and the appearance of the Schiff base intermediate mass confirms that the system is ready for reduction.

    • Reduction: Cool the reaction vessel to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to control the exothermic hydride transfer.

    • Reaction Completion & Validation: Allow the mixture to warm to room temperature and stir for 12 hours.

      • Self-Validation Check: Perform TLC (Dichloromethane:Methanol 9:1, Ninhydrin stain). The product will manifest as a distinct, highly polar spot that stains positive (purple/pink) for amines, while the starting aldehyde will be entirely absent.

    • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo to yield the pure secondary amine product.

    Protocol 2: Standard Imidazole Alkylation (The Benchmark Route)
    • Alkylation: React imidazole (1.0 eq) with N-(3-bromopropyl)phthalimide (1.0 eq) and K2CO3 (2.0 eq) in DMF at 80°C for 8 hours.

    • Isomer Separation & Validation:

      • Self-Validation Check: 1H-NMR of the crude mixture will show two distinct sets of imidazole proton signals, confirming a mixture of N1 and N3 alkylation. Chromatographic separation on silica gel is mandatory at this stage to isolate the desired regioisomer.

    • Deprotection: Reflux the isolated major isomer with hydrazine hydrate (3.0 eq) in ethanol for 4 hours.

    • Workup & Validation: Cool the mixture to precipitate the white phthalhydrazide byproduct. Filter the solid.

      • Self-Validation Check: The filtrate must be concentrated and re-analyzed by LC-MS to confirm the presence of the free primary amine and the complete removal of the phthalimide protecting group.

    Strategic Decision Matrix

    Selecting the correct precursor is not merely a chemical choice; it is a strategic project management decision. The downstream effects of precursor selection impact project timelines, cost, and compound library scalability.

    Logic N1 Drug Target Requires Alkyl-Imidazole Motif N2 Standard Precursors (Imidazole / 4-Methylimidazole) N1->N2 Traditional Route N3 Advanced Precursors (3-(1H-imidazol-5-yl)propanal) N1->N3 Optimized Route N4 High Regioselectivity Risk Multi-step Synthesis N2->N4 N5 Direct Reductive Amination High Atom Economy N3->N5 N6 Increased Cost & Time N4->N6 N7 Accelerated Lead Optimization N5->N7

    Decision matrix and logical outcomes for selecting imidazole precursors.

    Conclusion

    For drug development professionals synthesizing complex imidazole-containing libraries, 3-(1H-imidazol-5-yl)propanal represents a significant upgrade over standard imidazole precursors. By transforming a multi-step, low-yielding sequence into a single, high-yielding reductive amination, it allows medicinal chemists to focus on exploring chemical space rather than troubleshooting regioselectivity and deprotection issues.

    References

    • Buchholz, M., et al. "The First Potent Inhibitors for Human Glutaminyl Cyclase: Synthesis and Structure−Activity Relationship." Journal of Medicinal Chemistry, ACS Publications, 2006. Available at: [Link]

    • National Center for Biotechnology Information. "alpha-Amino-1H-imidazole-5-propanal | CID 152657." PubChem Database, U.S. National Library of Medicine. Available at: [Link]

    • Bajpai, A., et al. "Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry." ResearchGate, 2026. Available at: [Link]

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    Route proposals generated from BenchChem retrosynthesis models.

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